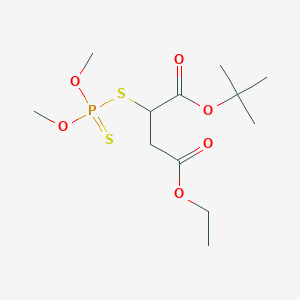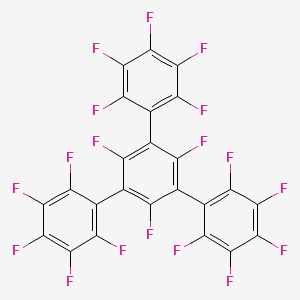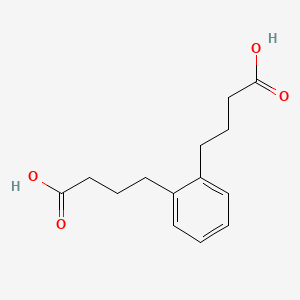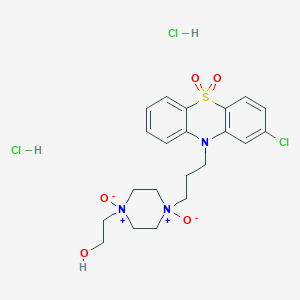
Perphenazine Sulfone N1,N4-Dioxide Dihydrochloride (Perphenazine N1,N4,S,S-Tetraoxide Dihydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Perphenazine Sulfone N1,N4-Dioxide Dihydrochloride (Perphenazine N1,N4,S,S-Tetraoxide Dihydrochloride): is a derivative of perphenazine, a phenothiazine antipsychotic used primarily in the treatment of schizophrenia and severe nausea and vomiting . This compound is a more oxidized form of perphenazine, which may have unique properties and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale oxidation processes, ensuring high yield and purity. The exact industrial methods are proprietary and not disclosed in publicly accessible sources.
Analyse Des Réactions Chimiques
Types of Reactions
Perphenazine Sulfone N1,N4-Dioxide Dihydrochloride can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can revert it to less oxidized forms of perphenazine.
Substitution: Nucleophilic substitution reactions can occur at the phenothiazine ring or the piperazine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher-order sulfoxides or sulfones, while reduction may produce perphenazine or its less oxidized derivatives .
Applications De Recherche Scientifique
Perphenazine Sulfone N1,N4-Dioxide Dihydrochloride has several scientific research applications:
Biology: Studied for its potential effects on various biological systems, particularly its interactions with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects and side effects in the treatment of psychiatric disorders.
Mécanisme D'action
The mechanism of action of Perphenazine Sulfone N1,N4-Dioxide Dihydrochloride involves its interaction with dopamine receptors in the brain. It binds to dopamine D1 and D2 receptors, inhibiting their activity. This action is similar to that of perphenazine, which is known to block dopamine receptors in the chemoreceptor trigger zone and vomiting center, leading to its anti-emetic effects . Additionally, it may bind to alpha-adrenergic receptors, contributing to its overall pharmacological profile .
Comparaison Avec Des Composés Similaires
Similar Compounds
Perphenazine: The parent compound, used primarily as an antipsychotic.
Chlorpromazine: Another phenothiazine antipsychotic with similar uses.
Fluphenazine: A more potent phenothiazine derivative used in the treatment of schizophrenia.
Uniqueness
Its specific interactions with biological targets and its stability under various conditions make it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C21H28Cl3N3O5S |
|---|---|
Poids moléculaire |
540.9 g/mol |
Nom IUPAC |
2-[4-[3-(2-chloro-5,5-dioxophenothiazin-10-yl)propyl]-1,4-dioxidopiperazine-1,4-diium-1-yl]ethanol;dihydrochloride |
InChI |
InChI=1S/C21H26ClN3O5S.2ClH/c22-17-6-7-21-19(16-17)23(18-4-1-2-5-20(18)31(21,29)30)8-3-9-24(27)10-12-25(28,13-11-24)14-15-26;;/h1-2,4-7,16,26H,3,8-15H2;2*1H |
Clé InChI |
MJEWIZNODLUGDZ-UHFFFAOYSA-N |
SMILES canonique |
C1C[N+](CC[N+]1(CCCN2C3=CC=CC=C3S(=O)(=O)C4=C2C=C(C=C4)Cl)[O-])(CCO)[O-].Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Fluoro-N-[2-hydroxy-3-(methylphenylamino)propyl]benzamide](/img/structure/B13421719.png)
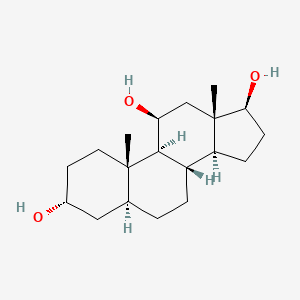
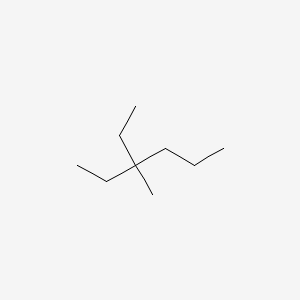

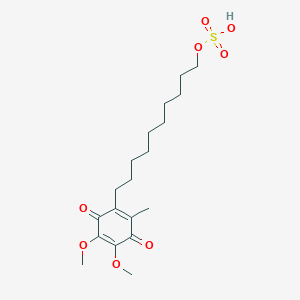
![Dimethyl({3-[methyl(nitroso)amino]propyl})amine](/img/structure/B13421754.png)
![N-[5-(2-Chlorophenyl)-7-nitro-3H-1,4-benzodiazepin-2-yl]glycine](/img/structure/B13421761.png)
![(2,7-Dimethyl-2,4,6-octatrienylene)bis[triphenylphosphonium Bromide]](/img/structure/B13421763.png)



